4,5-Dimethoxy-phthalyl alcohol
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Overview
Description
4,5-Dimethoxy-phthalyl alcohol is an organic compound characterized by the presence of two methoxy groups attached to a phthalyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-phthalyl alcohol typically involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then subjected to reduction and cyclization reactions to yield the desired product . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of advanced catalytic systems and continuous flow reactors can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-phthalyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, aldehydes, ketones, and substituted phthalyl alcohols .
Scientific Research Applications
4,5-Dimethoxy-phthalyl alcohol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-phthalyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in photochemical reactions, the compound undergoes photoinduced conversion to nitroso derivatives, which can be studied using time-resolved UV-vis spectroscopy . The presence of methoxy groups influences the photoreactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Methylenedioxy-2-nitrobenzyl alcohol
- 4,5-Methylenedioxy-2-nitrobenzaldehyde
Uniqueness
4,5-Dimethoxy-phthalyl alcohol is unique due to the specific positioning of methoxy groups, which significantly affects its chemical reactivity and photochemical properties. Compared to similar compounds, it exhibits distinct absorption spectra and photoreaction mechanisms .
Properties
IUPAC Name |
[2-(hydroxymethyl)-4,5-dimethoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,11-12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADGZQFGPHEKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317625 |
Source
|
Record name | NSC319477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22943-99-3 |
Source
|
Record name | NSC319477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC319477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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